1H-indazole-4,7-diamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-indazoles, including 1H-indazole-4,7-diamine, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A study reported the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters .Molecular Structure Analysis

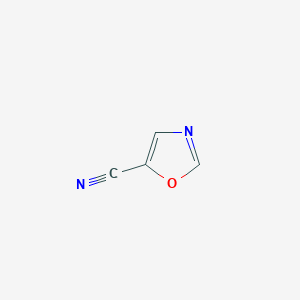

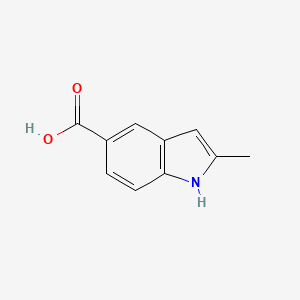

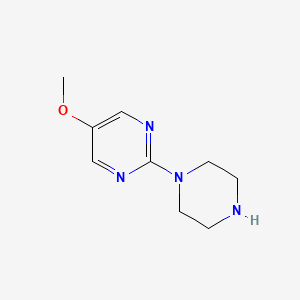

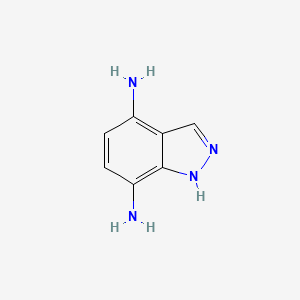

The molecular structure of 1H-indazole-4,7-diamine is characterized by a fused aromatic heterocyclic system containing a benzene and pyrazole ring . The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles .Chemical Reactions Analysis

The chemical reactions involving 1H-indazole-4,7-diamine are diverse. For instance, the selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C−H functionalization of the 1H-indazole N-oxides are described . The electrochemical outcomes were determined by the nature of the cathode material .Physical And Chemical Properties Analysis

1H-indazole-4,7-diamine has a molecular weight of 148.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 80.7 Ų .Applications De Recherche Scientifique

Pharmaceutical Applications

1H-indazole-4,7-diamine serves as a foundational building block in the synthesis of various pharmaceutical compounds. Its unique structural features make it valuable for creating molecules with potential therapeutic effects. For instance, derivatives of 1H-indazole have been studied for their antiproliferative activities against a range of cancer cell lines, including leukemia, lung, colon, and breast cancers .

Synthetic Chemistry

The versatility of 1H-indazole-4,7-diamine in synthetic chemistry is notable. It is involved in strategies for constructing complex molecules through reactions such as transition metal-catalyzed processes and reductive cyclization .

Mechanistic Investigations

Studies into the mechanisms of reactions involving 1H-indazole-4,7-diamine are crucial for advancing chemical knowledge. For example, research has been conducted to understand the cyclization steps in its synthesis .

Mécanisme D'action

While the specific mechanism of action for 1H-indazole-4,7-diamine is not explicitly stated in the search results, indazole derivatives are known to exhibit potent pharmacological activities like antitumor, antiviral, anti-inflammatory, antiplatelet, antimicrobial, HIV protease inhibition, antitubercular, anti-spermatogenic, antifungal, anti-bacterial activity, protein kinase C-B/Akt inhibition, anti-pyretic, NSAID, and analgesic .

Orientations Futures

The future directions for 1H-indazole-4,7-diamine research involve exploring synthetic strategies for 1H-indazoles and their N-oxides . The adaptability of 1H-indazole N-oxides for various C−H functionalization reactions was showcased . Furthermore, 1H-indazole N-oxides were utilized to synthesize the pharmaceutical molecules lificiguat and YD (3), key intermediates for various drugs, and a precursor for organic light-emitting diodes .

Propriétés

IUPAC Name |

1H-indazole-4,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDUOIDFHRYULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596920 | |

| Record name | 1H-Indazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indazole-4,7-diamine | |

CAS RN |

918961-26-9 | |

| Record name | 1H-Indazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)